molecular formula C17H13NO4 B5565903 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5565903
M. Wt: 295.29 g/mol
InChI Key: IJMUWOWYUJCTCW-UHFFFAOYSA-N
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Description

“2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide” is a chemical compound that belongs to the family of coumarins . It has a similar structure to other coumarin derivatives such as “METHYL ((2-OXO-4-PHENYL-2H-BENZO(H)CHROMEN-7-YL)OXY)ACETATE” and "ISOPROPYL ((2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its linear formula. For instance, “METHYL ((2-OXO-4-PHENYL-2H-BENZO(H)CHROMEN-7-YL)OXY)ACETATE” has a linear formula of C22H16O5 .

Scientific Research Applications

Antioxidant Activity

Research indicates that certain coumarin derivatives, including compounds related to 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, demonstrate significant antioxidant activities. These activities are comparable to those of known antioxidants like ascorbic acid. This property makes them potential candidates for use in addressing oxidative stress-related issues (Kadhum et al., 2011). Another study supported this by evaluating Schiff's bases and thiazolidine-4-ones derived from similar compounds, which also exhibited strong antioxidant properties (Čačić et al., 2010).

Antibacterial Properties

The antibacterial properties of coumarin derivatives have been widely studied. Research shows that various synthesized derivatives demonstrate considerable antibacterial activity against different bacterial strains, including E. coli, S. aureus, and Bacillus cereus (Behrami, 2019). Another study synthesized and tested new thiazolidinones containing similar coumarin moieties, finding them effective against multiple bacterial strains (Hamdi et al., 2012).

Anticancer Potential

Coumarin derivatives, including those structurally related to this compound, have shown promising anticancer activities. In one study, novel coumarin derivatives were evaluated against human cancer cell lines, with some compounds exhibiting better inhibitory activity than 5-fluorouracil, a standard anticancer drug (Shi et al., 2020).

properties

IUPAC Name

2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c18-16(19)10-21-12-6-7-13-14(11-4-2-1-3-5-11)9-17(20)22-15(13)8-12/h1-9H,10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUWOWYUJCTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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